OG-L002

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

科学研究应用

Herpes Simplex Virus Inhibition

OG-L002 has been shown to effectively inhibit the replication and reactivation of herpes simplex virus (HSV). In vitro studies indicate that this compound significantly reduces immediate early (IE) gene expression and viral yield in both HeLa and human foreskin fibroblast (HFF) cells. The compound exhibits an IC50 of approximately 3 µM in HFF cells, which is considerably lower than that of control compounds, highlighting its potency .

Table 1: Inhibitory Effects of this compound on HSV

| Cell Type | IC50 (µM) | Viral Yield Reduction |

|---|---|---|

| HeLa | ~10 | ~100-fold |

| HFF | ~3 | ~100-fold |

In vivo studies further support these findings, where this compound reduced viral loads in the trigeminal ganglia of HSV-infected mice. Mice treated with this compound showed a significant decrease in detectable viral genomes compared to controls, suggesting its potential as a therapeutic agent against HSV infections .

Other Viral Infections

Beyond HSV, this compound has also demonstrated inhibitory effects against other viruses such as human cytomegalovirus (hCMV) and equine herpesvirus 1. It has been reported to interfere with the replication processes of these viruses, indicating its broad-spectrum antiviral potential .

Sickle Cell Disease Research

Recent studies have explored the use of this compound in the context of sickle cell disease (SCD). The compound has been shown to increase fetal hemoglobin (HbF) levels in SCD mouse models, suggesting that LSD1 inhibition may promote erythropoiesis and improve the clinical manifestations of the disease. Specifically, treatment with this compound resulted in a significant increase in the percentage of F cells, which are indicative of elevated HbF levels .

Table 2: Effects of this compound on F Cells in SCD Models

| Concentration (µM) | Percentage of F Cells (%) |

|---|---|

| 0.05 | 47.2 |

| 0.1 | 57.1 |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of LSD1, leading to alterations in histone methylation patterns. This modulation results in the repressive chromatin state on viral IE gene promoters, thereby suppressing viral gene expression and replication. The selectivity of this compound for LSD1 over other enzymes such as monoamine oxidases A and B further enhances its therapeutic profile .

作用机制

相似化合物的比较

OG-L002 在作为 LSD1 抑制剂的高选择性和效力方面是独特的。 与其他抑制剂相比,它对 MAO-B 和 MAO-A 表现出明显更高的选择性 . 类似的化合物包括反苯环丙胺,它也是一种 LSD1 抑制剂,但效力和选择性较低 . 其他相关化合物是 GSK-LSD1 和 ALX 5407 盐酸盐,它们也靶向 LSD1,但它们的化学结构和选择性特征不同 .

生物活性

OG-L002 is a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme involved in the demethylation of histones and non-histone proteins, playing a crucial role in various biological processes including gene expression regulation, embryogenesis, and cancer progression. With an IC50 value of 20 nM for LSD1, this compound exhibits significant selectivity over monoamine oxidases MAO-A and MAO-B (IC50 values of 1.38 μM and 0.72 μM, respectively) . This compound has garnered attention for its potential therapeutic applications in both oncology and virology.

LSD1 is a flavin-dependent monoamine oxidase that demethylates lysines on histones, particularly H3K4 and H3K9, leading to transcriptional repression or activation depending on the context. By inhibiting LSD1, this compound alters the epigenetic landscape, thereby influencing gene expression patterns associated with various diseases .

Antiviral Properties

This compound has demonstrated notable antiviral activity against several herpesviruses:

- Herpes Simplex Virus (HSV) : this compound significantly inhibits HSV immediate early gene expression and reduces viral yield in both HeLa and human foreskin fibroblast (HFF) cells. Treatment with this compound resulted in a reduction of progeny virus production by approximately 100-fold at concentrations as low as 50 μM . The compound's effects were characterized by an IC50 of ~10 μM in HeLa cells and ~3 μM in HFF cells .

- Equine Herpesvirus-1 (EHV-1) : A study indicated that this compound effectively controlled EHV-1 load and gene expression in equine fibroblast cells. The compound inhibited viral replication by altering the expression of immediate early genes during lytic infection .

Case Study 1: HSV Infection Model

In a mouse model of HSV infection, this compound was administered at a dosage of 20 mg/kg/day. The results showed a significant suppression of viral DNA loads in trigeminal ganglia compared to control groups, indicating its efficacy in reducing viral reactivation from latency .

Case Study 2: EHV-1 Gene Expression

In vitro studies demonstrated that treatment with this compound led to a marked decrease in EHV-1 gene expression over time. Kinetic analyses revealed that the compound inhibited the expression of immediate early genes within hours post-infection, showcasing its rapid action against viral replication .

Table 1: Comparative IC50 Values of this compound Against Various Targets

| Target | IC50 (μM) |

|---|---|

| LSD1 | 0.020 |

| MAO-A | 1.38 |

| MAO-B | 0.72 |

| HSV (HeLa Cells) | ~10 |

| HSV (HFF Cells) | ~3 |

| EHV-1 | Not specified |

Table 2: Effects of this compound on Viral Load Reduction

| Virus Type | Cell Type | Viral Load Reduction | Concentration Used |

|---|---|---|---|

| HSV | HeLa | ~100-fold | 50 μM |

| HSV | HFF | ~100-fold | 50 μM |

| EHV-1 | Equine Fibroblasts | Significant reduction | Not specified |

属性

IUPAC Name |

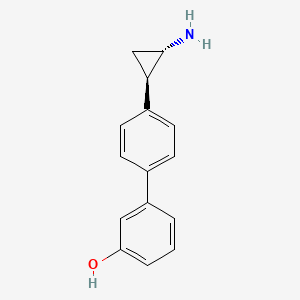

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJSZXQRJGBCW-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。